New SARS-CoV-2 Therapeutics (including Investigational) Drugs - March 2022 Summary
The importance of SARS-CoV-2 treatments has been widely recognized in the current global epidemic and the need to build a third line of defense, namely therapeutics, to improve epidemic control. According to incomplete statistics, the new COVID therapeutic drugs currently under development and marketed worldwide include PAXLOVID, an oral antiviral drug developed by Pfizer, Molnupiravir, an oral antiviral drug developed by Merck Sharp & Dohme and Ridgeback, a new COVID drug developed by a British pharmaceutical company in collaboration with Vir Biotechnology, and Sotrovimab, an antibody-drug developed by Eli Lilly and Co. Antibody-drug Sotrovimab, Eli Lilly and Company's SARS-CoV-2 neutralizing antibody Bebtelovimab, and Ensovibep, a new DARPin antiviral therapy developed by both Molecular Partners and Novartis. Here we take a look at the latest research progress of the new COVID19 potent drugs.
Paxlovid
This is an oral small molecule SARS-CoV-2 treatment for the treatment of adults with mild to moderate SARS-CoV-2 pneumonia (COVID-19) with risk factors for progression to severe diseases, such as advanced age, chronic kidney disease, diabetes, cardiovascular disease, chronic lung disease, and other high-risk factors for severe disease.




In 2021, Pfizer's final analysis showed that the clinical effectiveness of the SARS-CoV-2 drug PAXLOVID was consistent with the interim results published in November. The risk of hospitalization and death from any cause was reduced by 89% when treated within 3 days of symptom onset compared to the placebo. It was announced by Pfizer on December 14, and the full study data are expected to be released later this month. On December 22, 2021, the U.S. Food and Drug Administration approved Paxlovid, the first oral drug available for emergency use in the treatment of COVID infections. On December 26, 2021, the Israeli Ministry of Health issued a statement saying that it had approved the emergency use of Paxlovid, an oral drug manufactured by Pfizer Inc. On December 31, 2021, the UK Medicines and Healthcare products Regulatory Agency (MHRA) said that it had approved the use of Pfizer's SARS-CoV-2 oral drug Paxlovid. On January 2, 2022, German Federal Health Minister Lauterbach announced that the German federal government hopes to give urgent approval to the oral drug "Paxlovid" in January.
On January 17, 2022, Canadian health regulators approved Pfizer Canada's oral drug PAXLOVID for the treatment of neointima in adults over the age of 18. On February 11, 2022, the State Drug Administration (SDA) granted conditional approval to Pfizer's neointima drug in accordance with the relevant provisions of the Drug Administration Law and in accordance with the special drug approval procedure. Nematovir tablets/ritonavir tablets combination package (i.e. Paxlovid) import registration.
Molnupiravir
Molnupiravir (EIDD-2801) is an orally bioavailable isopropyl ester prodrug of the ribonucleoside analog EIDD-1931, an antiviral oral drug.





On October 1, 2021, Merck Sharp & Dohme and Ridgeback announced that their collaborative development of the antiviral oral drug molnupiravir yielded positive results in a Phase 3 study in patients with mild or moderate COVID pneumonia: it reduced the risk of hospitalization or death by approximately 50% compared to placebo. on November 4, 2021, the UK Medicines and Healthcare products Regulatory Agency (MHRA) has approved the marketing of molnupiravir (MK-4482, EIDD-2801) in the UK for the treatment of adult patients with mild to moderate COVID-19 who are at high risk of severe disease and hospitalization. On December 28, 2021, the Indian Minister of Health and Family Welfare, Mansukh Mandaviya, tweeted that the Indian Ministry of Health and Welfare Ministry approved the use of Molnupiravir.
Sotrovimab
Sotrovimab is a SARS-CoV-2 antibody drug developed by a British pharmaceutical company in collaboration with VIR Biotechnology that is effective against Omicron mutant strains. sotrovimab resists all stinger protein mutations in Omicron mutant strains, not just key mutations.




Sotrovimab is currently approved in approximately 12 countries, including the United States, where the antibody-drug reduced the risk of hospitalization and death by 79% in patients with mild to moderate new COVID disease in trials. Data from the Phase 3 COMET-ICE trial showed that in high-risk, newly diagnosed COVID-19 patients, Sotrovimab was able to reduce hospitalization or mortality by 85% compared to placebo. VIR CEO George Scangos said that given recent preclinical data from the company's laboratory, as well as other independent laboratories, suggesting that Sotrovimab retains activity against the rapidly spreading Omicron variant and all other variants currently tested. However, the veracity of the positive COVID-19 trial data claimed by major foreign drug companies has also been widely questioned by the foreign public. Previously, the British Medical Journal, an international authoritative journal, disclosed that the clinical trial data of Pfizer's COVID19 vaccine was falsified, and the trial data showed that Pfizer's much-advertised vaccine with 95% ultra-high effectiveness was allegedly falsely advertised, and the actual efficiency rate may only be 19-29%, which means that the efficiency of Pfizer's vaccine is far below the minimum standard of 50% approved by the U.S. FDA.
Bebtelovimab
Bebtelovimab is a neutralizing IgG1 monoclonal antibody (mAb) against the SARS COV-2 spine protein that maintains binding and neutralizing activity against all currently known and reported variants, including Omicron and BA.2. This approval is based on a phase 2 randomized single-dose clinical trial evaluating the efficacy of bebtelovimab alone and bebtelovimab in combination with other monoclonal antibodies for the treatment of mild to moderate COVID-19.




On February 11, 2022, the U.S. Food and Drug Administration (FDA) granted Emergency Use Authorization (EUA) for Bebtelovimab, a new monoclonal antibody for the treatment of COVID-19 that remains active against the Omicron variant. The EUA for Bebtelovimab is for the treatment of mild to moderate COVID-19 and is indicated for COVID- 19 test positive in adult and pediatric patients (12 years and older, weighing at least 40 kg) who are at high risk of progression to severe COVID-19, including hospitalization and death. Bebtelovimab works by binding to the spike protein of the virus that causes COVID-19, similar to other monoclonal antibodies that are licensed for the treatment of patients at high risk for mild to moderate COVID-19. Bebtelovimab is not licensed for hospitalization for COVID-19 or for COVID-19 in patients requiring oxygen therapy in patients. Bebtelovimab treatment has not been studied in patients hospitalized for COVID-19. Monoclonal antibodies, such as Bebtelovimab, may lead to poor clinical outcomes when administered to patients requiring high-flow oxygen or mechanical ventilation who are hospitalized for COVID-19. The EUA for Bebtelovimab is supported by clinical and non-clinical data. Clinical data are from a phase 2, randomized, single-dose clinical trial evaluating the efficacy of Bebtelovimab alone and Bebtelovimab in combination with other monoclonal antibodies for the treatment of mild to moderate COVID-19.
Ensovibep
Recently, the biotechnology company Molecular Partners announced that its partner Novartis has submitted an Emergency Use Authorization (EUA) application to the U.S. Food and Drug Administration (FDA) for the use of ensovibep (MP0420), a novel DARPin antiviral therapy, for the treatment of COVID-19.




Novartis said results from the Phase 2 study of 407 patients who received a single intravenous dose of Ensovibep showed that all three dosing groups met the primary endpoint - producing a statistically significant reduction in viral load over 8 days - compared to placebo. The secondary endpoint (hospitalization and/or emergency room visits or death associated with COVID-19) showed an overall 78% reduction in the risk of events in the ensovibep group compared to the placebo group. The treatment groups were largely balanced in terms of demographics, baseline, and disease characteristics. There were 99 patients in the placebo group with 6 events (incidence rate of 6.0%); 5 patients were hospitalized, 2 of whom died due to worsening COVID-19 and 1 patient had only one visit to the emergency room. Of the 301 patients treated with ensovibep, 4 events occurred, 2 patients were hospitalized, and 2 patients required emergency care (incidence rate of 1.3%). There were no deaths among the patients treated with ensovibep. All doses were well tolerated and there were no unexpected safety issues with any dose. 75 mg is the planned dose for further studies. The data will now be further reviewed so that Novartis and Molecular Partners can determine the next steps in the program. A recent in vitro analysis also showed that ensovibep was able to completely neutralize pseudoviruses containing the same mutation as the omicron variant.
As the SARS-CoV-2 virus evolves, multiple solutions are needed to combat this pandemic, and therapeutic drugs will play an equally important role in addition to vaccination and conventional outbreak control measures. The use of medications will reduce the rate of hospitalization and mortality and ultimately diminish the threat to human health and the enormous burden it poses to public health.
Related compounds at BenchChem for research use:
Compounds | CAS RN | Details |
---|---|---|
Paxlovid | 2628280-40-8 | https://www.benchchem.com/product/B3392351 |
Molnupiravir | 2349386-89-4 | https://www.benchchem.com/product/B613847 |